molecular formula C12H16N2O2 B5829802 N-(4-methylphenyl)morpholine-4-carboxamide CAS No. 77280-34-3

N-(4-methylphenyl)morpholine-4-carboxamide

Cat. No.: B5829802
CAS No.: 77280-34-3
M. Wt: 220.27 g/mol
InChI Key: SZSAAHFMPUDLMZ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)morpholine-4-carboxamide: is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 4-methylphenyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(4-methylphenyl)morpholine-4-carboxamide typically begins with the preparation of 4-methylphenylamine and morpholine.

    Reaction Conditions: The reaction involves the acylation of morpholine with 4-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods:

    Scale-Up: For industrial production, the synthesis is scaled up using large reactors with precise control over temperature and pressure.

    Optimization: The reaction conditions are optimized to maximize yield and minimize by-products. This may involve the use of catalysts or specific solvents to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methylphenyl)morpholine-4-carboxamide can undergo oxidation reactions, leading to the formation of corresponding N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group is substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Amines and other reduced compounds.

    Substitution Products: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: N-(4-methylphenyl)morpholine-4-carboxamide is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

Industry:

    Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.

    Agriculture: It is explored for its potential use in agrochemicals, including pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N-(4-methylphenyl)morpholine-4-carboxamide can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

    Receptor Interaction: The compound may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Mechanistic Insights:

    Binding Affinity: The compound’s structure allows it to form stable interactions with its molecular targets, contributing to its efficacy.

    Pathway Modulation: By influencing key pathways, the compound can exert therapeutic effects or modulate biological processes.

Comparison with Similar Compounds

  • N-(4-bromophenyl)morpholine-4-carboxamide
  • N-(4-cyanophenyl)morpholine-4-carboxamide
  • N-(4-methoxyphenyl)morpholine-4-carboxamide

Uniqueness:

  • Structural Features: The presence of the 4-methylphenyl group distinguishes N-(4-methylphenyl)morpholine-4-carboxamide from its analogs, influencing its chemical and biological properties.
  • Reactivity: The specific substitution pattern affects the compound’s reactivity and interaction with other molecules, making it unique in its applications.

Properties

IUPAC Name

N-(4-methylphenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-10-2-4-11(5-3-10)13-12(15)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSAAHFMPUDLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77280-34-3
Record name 4-(N-(P-TOLYL)CARBAMOYL)MORPHOLINE
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